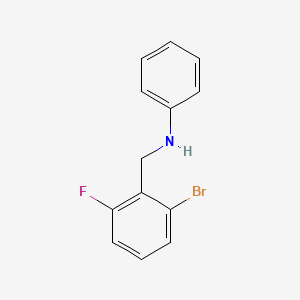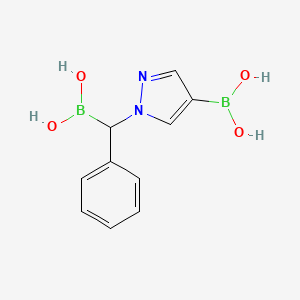
1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
While specific chemical reactions involving “1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid” are not available, general reactions involving pyrazole boronic acids have been studied. For instance, the Suzuki–Miyaura coupling is a common reaction involving organoboron reagents . Protodeboronation of pinacol boronic esters has also been reported .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Couplings
This compound is a useful reagent for Suzuki-Miyaura cross-couplings . The Suzuki-Miyaura cross-coupling reaction is a type of chemical reaction widely used in organic chemistry to synthesize carbon-carbon bonds .
Ruthenium-Catalyzed Asymmetric Hydrogenation
It is also used in Ruthenium-catalyzed asymmetric hydrogenation . This is a type of reaction where a substrate is hydrogenated in the presence of a ruthenium catalyst .
Preparation of VEGF Inhibitors
This compound is used as a reagent for preparing Vascular Endothelial Growth Factor (VEGF) inhibitors . VEGF inhibitors are a group of therapies that reduce the formation of new blood vessels, thereby inhibiting the growth of tumors .
Preparation of Aurora Kinase Inhibitors
It is used in the preparation of Aurora kinase inhibitors . Aurora kinases are a family of enzymes that play a crucial role in cell division. Inhibitors of these kinases are being researched for the treatment of cancer .
Preparation of RHO (ROCK) Inhibitors
This compound is used in the preparation of RHO-associated protein kinase (ROCK) inhibitors . ROCK inhibitors have potential applications in a variety of diseases, including neurological disorders and cancer .
6. Preparation of Janus Kinase 2 Inhibitors It is used as a reagent for preparing Janus Kinase 2 (JAK2) inhibitors . JAK2 inhibitors are a type of drug that blocks the action of JAK2, a protein that helps stimulate cells to grow and divide .
Preparation of c-MET Inhibitors
This compound is used in the preparation of c-MET inhibitors . c-MET inhibitors are a type of targeted therapy being studied for use in treating various types of cancer .
Preparation of Acetyl-CoA Carboxylase Inhibitors
It is also used as a reagent for preparing Acetyl-CoA carboxylase inhibitors . These inhibitors can potentially be used to treat conditions like diabetes, fatty liver disease, and cancer .
Mecanismo De Acción
Target of Action
Boronic acids and their derivatives are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and other biological targets, which can influence various biochemical processes .
Mode of Action
Boronic acids, including 1-(1-borono-1-phenylmethyl)pyrazole-4-boronic acid, are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The suzuki–miyaura cross-coupling reactions, in which this compound can participate, are widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials science .
Result of Action
The ability of boronic acids to form reversible covalent complexes can lead to various effects, depending on the specific targets and the nature of the biochemical pathways involved .
Propiedades
IUPAC Name |
[1-[borono(phenyl)methyl]pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12B2N2O4/c15-11(16)9-6-13-14(7-9)10(12(17)18)8-4-2-1-3-5-8/h1-7,10,15-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNQSLSZKRNDNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C(B(O)O)C2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12B2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681727 |
Source


|
| Record name | {1-[Borono(phenyl)methyl]-1H-pyrazol-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid | |
CAS RN |
1256355-17-5 |
Source


|
| Record name | Boronic acid, B-[1-(boronophenylmethyl)-1H-pyrazol-4-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {1-[Borono(phenyl)methyl]-1H-pyrazol-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



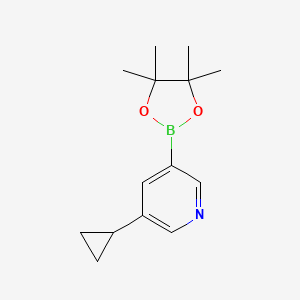
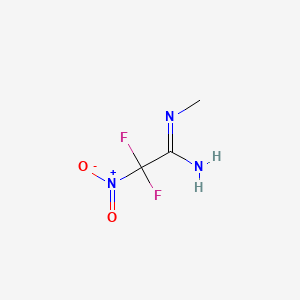
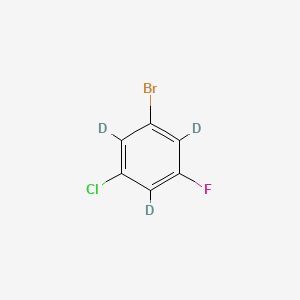
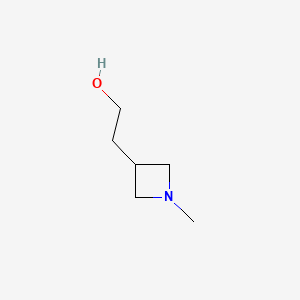
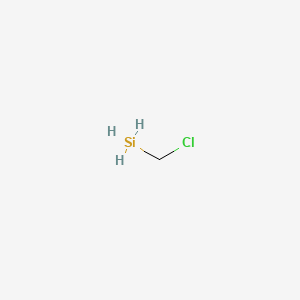
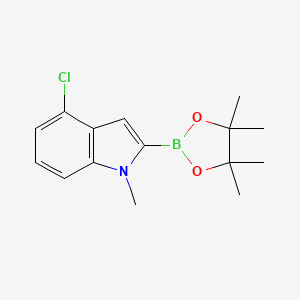
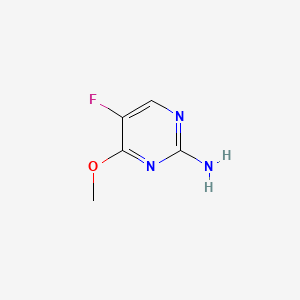
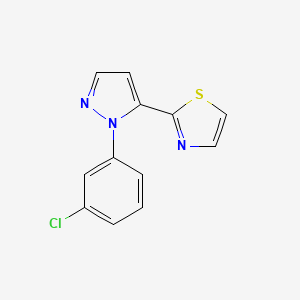

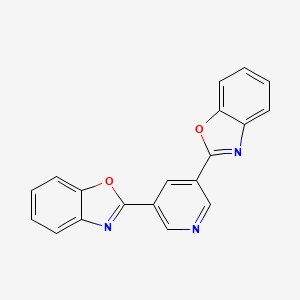
![3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine](/img/structure/B595108.png)
